Butinazocine

説明

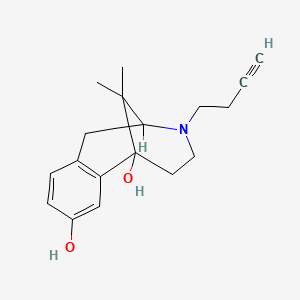

Structure

3D Structure

特性

CAS番号 |

93821-75-1 |

|---|---|

分子式 |

C18H23NO2 |

分子量 |

285.4 g/mol |

IUPAC名 |

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol |

InChI |

InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3 |

InChIキー |

YEFFVIUQXXNVGG-UHFFFAOYSA-N |

正規SMILES |

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C |

製品の起源 |

United States |

準備方法

The synthesis of butinazocine involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-(4-methoxybenzyl)-1,3,3-trimethyl-4-piperidone hydrochloride with aluminum trichloride and nitrobenzene in dry benzene under reflux conditions . This reaction forms the core structure, which is then further modified through a series of steps to introduce the butynyl group and other functional groups.

Industrial production methods for this compound are not well-documented, likely due to its lack of commercialization

化学反応の分析

Butinazocine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Butinazocine has been studied primarily for its potential as an opioid analgesic. Its unique structure and pharmacological properties make it a subject of interest in medicinal chemistry. Research has focused on its analgesic effects, receptor binding properties, and potential therapeutic applications .

In addition to its use in pain management, this compound’s structure has inspired the synthesis of related compounds with improved pharmacological profiles. These derivatives are studied for their potential use in treating various conditions, including chronic pain and opioid addiction.

作用機序

Butinazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weaker antagonist action at the mu receptor . This binding inhibits the release of neurotransmitters, leading to analgesic effects and altered pain perception.

The molecular targets involved in this compound’s mechanism of action include the opioid receptors, which are part of the G-protein-coupled receptor family. The pathways activated by these receptors result in decreased neuronal excitability and reduced pain signaling.

類似化合物との比較

Butinazocine is part of the benzomorphan family, which includes other compounds like pentazocine and cyclazocine. These compounds share a similar core structure but differ in their substituents and pharmacological properties .

Cyclazocine: This compound also acts on opioid receptors but has additional psychoactive effects due to its interaction with sigma receptors.

This compound’s uniqueness lies in its specific binding profile and the presence of the butynyl group, which may contribute to its distinct pharmacological effects.

生物活性

Butinazocine is an opioid analgesic belonging to the benzomorphan family, characterized by its unique molecular structure and pharmacological properties. Although it has not been marketed, research into its biological activity reveals significant potential in various therapeutic applications, particularly in pain management and possibly in cancer treatment.

- IUPAC Name : 4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-dimethoxybenzene

- Molecular Formula : C₁₈H₂₃NO₂

- Molar Mass : 285.387 g/mol

This compound primarily acts as an agonist at the μ-opioid receptor (MOR) and exhibits varying activity at other opioid receptors, including δ-opioid (DOR) and κ-opioid (KOR) receptors. This multi-receptor interaction contributes to its analgesic effects and may influence its side effect profile.

1. Analgesic Effects

Research indicates that this compound possesses significant analgesic properties comparable to other opioids. Its effectiveness has been evaluated in various pain models, demonstrating a capacity to alleviate both acute and chronic pain.

2. Antitumor Activity

Recent studies have explored the potential antitumor activity of this compound derivatives. For instance, newly synthesized compounds related to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The findings revealed:

- Cytotoxicity Assays :

3. Antimicrobial Activity

In addition to its antitumor potential, this compound derivatives have shown antimicrobial properties against various pathogens:

- Testing Results :

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound derivatives on three human lung cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that while some derivatives showed high cytotoxicity in 2D cultures, their effectiveness diminished in 3D cultures, highlighting the importance of testing in more complex biological environments.

| Compound | Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|---|

| Compound A | HCC827 | 6.26 | 2D |

| Compound A | HCC827 | 20.46 | 3D |

| Compound B | NCI-H358 | 6.48 | 2D |

| Compound B | NCI-H358 | 16.00 | 3D |

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy of this compound derivatives was assessed using broth microdilution methods according to CLSI guidelines. The results indicated that several compounds effectively inhibited the growth of both E. coli and S. aureus, suggesting potential applications in treating infections.

Q & A

Basic: How can researchers ensure reproducibility in the synthesis and characterization of Butinazocine?

Methodological Answer:

To ensure reproducibility, document experimental protocols in detail, including reaction conditions (e.g., temperature, solvents, catalysts) and purification methods. Provide full spectroscopic (NMR, IR, MS) and chromatographic (HPLC, GC) data for novel compounds. For known compounds, cite literature confirming identity and purity. Limit the main manuscript to five key compounds; include additional syntheses in supplementary materials with raw data files and metadata descriptions .

Basic: What analytical techniques are critical for validating this compound’s structural identity and purity?

Methodological Answer:

Combine multiple orthogonal methods:

- Structural confirmation : X-ray crystallography (for crystalline forms) and high-resolution mass spectrometry (HRMS).

- Purity assessment : Quantitative NMR (qNMR) with internal standards and reversed-phase HPLC with dual detection (UV and evaporative light scattering).

Cross-reference spectral data with published benchmarks for known analogs to resolve ambiguities .

Advanced: How should researchers address contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer:

Conduct a systematic meta-analysis to identify heterogeneity sources:

- Compare experimental variables (e.g., dosage, animal models, endpoints).

- Apply statistical tests (e.g., Cochran’s Q) to assess data consistency.

- Replicate conflicting studies under standardized conditions, controlling for batch-to-batch compound variability and assay protocols.

Discuss contradictions in the context of receptor subtype selectivity or metabolic differences .

Advanced: What methodologies are recommended for elucidating this compound’s interaction with opioid receptor subtypes?

Methodological Answer:

- In vitro : Radioligand binding assays (e.g., [³H]-DAMGO for μ-opioid receptors) with competitive displacement curves to calculate Ki values.

- Functional activity : Use GTPγS binding or cAMP inhibition assays to determine agonist/antagonist profiles.

- In silico : Molecular docking simulations with cryo-EM-derived receptor structures to map binding poses.

Validate findings using receptor knockout models or selective antagonists (e.g., β-funaltrexamine for μ-receptors) .

Basic: What frameworks can guide the formulation of research questions on this compound’s therapeutic potential?

Methodological Answer:

Apply the PICO framework :

- Population : Chronic pain patients (preclinical: neuropathic pain rodent models).

- Intervention : this compound administration (dose range, route).

- Comparison : Standard opioids (e.g., morphine) or partial agonists (e.g., buprenorphine).

- Outcome : Analgesic efficacy (e.g., tail-flick test) and adverse effects (e.g., respiratory depression).

Ensure questions meet FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced: How can researchers design studies to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability and blood-brain barrier penetration.

- Metabolite screening : Identify active metabolites via hepatic microsome assays.

- Mechanistic deconvolution : Use conditional knockout animals or site-specific administration (e.g., intrathecal vs. systemic) to isolate target tissues.

Address species-specific differences in receptor expression or metabolic pathways .

Basic: What ethical considerations are critical in human trials involving this compound?

Methodological Answer:

- Informed consent : Disclose risks (e.g., addiction potential, sedation) and benefits in non-technical language.

- Risk mitigation : Include stopping rules for adverse events (e.g., SaO₂ < 90% in respiratory studies).

- Equity : Ensure diverse participant recruitment (age, sex, comorbidities) to generalize findings.

Submit protocols to institutional review boards (IRBs) for approval, referencing guidelines from clinical trial registries .

Advanced: How to optimize experimental design for comparative studies of this compound’s abuse liability versus traditional opioids?

Methodological Answer:

- Self-administration paradigms : Use rodent models to quantify lever-pressing behavior under fixed-ratio/progressive-ratio schedules.

- Conditioned place preference : Compare this compound’s rewarding effects to morphine.

- Withdrawal assays : Monitor somatic signs (e.g., paw tremors) and affective symptoms (e.g., anxiety in elevated plus-maze).

Include pharmacokinetic parameters (e.g., half-life) to contextualize addiction risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。